molecular formula C8H4ClF3O3S B14861126 3-Formyl-5-(trifluoromethyl)benzenesulfonyl chloride

3-Formyl-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B14861126
M. Wt: 272.63 g/mol
InChI Key: HBQPKMIHZOBZPO-UHFFFAOYSA-N
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Description

3-Formyl-5-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C8H4ClF3O3S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of a formyl group and a trifluoromethyl group on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the introduction of the formyl and trifluoromethyl groups onto a benzenesulfonyl chloride backbone. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with a formylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process often includes steps such as chlorination, sulfonation, and formylation, followed by purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Addition Reactions: The compound can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonothioates can be formed.

    Oxidation Products: Carboxylic acids are formed from the oxidation of the formyl group.

    Reduction Products: Alcohols are formed from the reduction of the formyl group.

Scientific Research Applications

3-Formyl-5-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Formyl-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The formyl group can undergo oxidation or reduction, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the formyl group.

    3,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Contains two trifluoromethyl groups but no formyl group.

    3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a bromine atom instead of a formyl group.

Uniqueness

3-Formyl-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both the formyl and trifluoromethyl groups, which impart distinct reactivity and properties

Properties

Molecular Formula

C8H4ClF3O3S

Molecular Weight

272.63 g/mol

IUPAC Name

3-formyl-5-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C8H4ClF3O3S/c9-16(14,15)7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H

InChI Key

HBQPKMIHZOBZPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C=O

Origin of Product

United States

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